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Compound of Interest

Compound Name: T-Boc-N-amido-peg4-val-cit

Cat. No.: B15623183 Get Quote

Technical Guide: T-Boc-N-amido-PEG4-Val-Cit
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical characteristics, synthesis,

and applications of T-Boc-N-amido-PEG4-Val-Cit, a key heterobifunctional linker used in the

development of Antibody-Drug Conjugates (ADCs).

Core Chemical Characteristics
T-Boc-N-amido-PEG4-Val-Cit is a protease-cleavable linker that incorporates a tert-

butyloxycarbonyl (Boc)-protected amine, a hydrophilic 4-unit polyethylene glycol (PEG4)

spacer, and a valine-citrulline (Val-Cit) dipeptide.[1][2] This specific combination of components

imparts desirable properties for ADC development, including enhanced solubility and a specific

cleavage mechanism.[1][3]

Key Features:
Boc-Protected Amine: Allows for controlled, stepwise conjugation. The Boc group is stable

under various reaction conditions and can be readily removed under acidic conditions to

reveal a primary amine for further modification.[1][3]

PEG4 Spacer: The hydrophilic polyethylene glycol chain enhances the aqueous solubility of

the entire molecule, reduces aggregation, and provides a flexible connection between the
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conjugated moieties.[1][3][4]

Val-Cit Dipeptide: This dipeptide is specifically designed to be cleaved by lysosomal

proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.

[1][5][6][7] This enzymatic cleavage ensures the targeted release of the cytotoxic payload

within cancer cells.[5][8]

Quantitative Data Summary
Property Value Reference(s)

CAS Number 2231240-82-5 [1][9]

Molecular Formula C27H51N5O11 [1][9]

Molecular Weight ~621.7 g/mol [1][9]

Purity Typically ≥95% [1]

Appearance
Varies (often a solid or viscous

liquid)

Storage -20°C for long-term storage [1][9]

Synthesis and Characterization
While a specific, publicly available, step-by-step synthesis protocol for T-Boc-N-amido-PEG4-
Val-Cit is proprietary, a representative synthesis can be conceptualized based on established

solid-phase peptide synthesis (SPPS) and PEGylation chemistries. The general approach

involves the sequential coupling of the constituent amino acids and the PEG spacer, followed

by the introduction of the Boc-protected amine.

Conceptual Synthesis Workflow

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://broadpharm.com/product/BP-40279
https://www.benchchem.com/pdf/A_Comparative_Guide_to_t_Boc_N_amido_PEG10_Br_and_Other_PEG_Linkers_in_Bioconjugation.pdf
https://iro.uiowa.edu/esploro/outputs/journalArticle/An-improved-large-scale-synthesis-of-PEG-peptides/9984065314502771?institution=01IOWA_INST&skipUsageReporting=true&recordUsage=false
https://broadpharm.com/product/BP-40279
https://adc.bocsci.com/resource/val-cit-linkers-in-antibody-drug-conjugates.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6023893/
https://www.preprints.org/manuscript/202305.1084/v1
https://adc.bocsci.com/resource/val-cit-linkers-in-antibody-drug-conjugates.html
https://adc.bocsci.com/resource/peptide-linkers-in-antibody-drug-conjugates.html
https://broadpharm.com/product/BP-40279
https://pubs.acs.org/doi/10.1021/acs.biomac.3c01450
https://broadpharm.com/product/BP-40279
https://pubs.acs.org/doi/10.1021/acs.biomac.3c01450
https://broadpharm.com/product/BP-40279
https://pubs.acs.org/doi/10.1021/acs.biomac.3c01450
https://broadpharm.com/product/BP-40279
https://broadpharm.com/product/BP-40279
https://pubs.acs.org/doi/10.1021/acs.biomac.3c01450
https://www.benchchem.com/product/b15623183?utm_src=pdf-body
https://www.benchchem.com/product/b15623183?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Peptide Synthesis (SPPS)

PEGylation and Boc Protection

Cleavage and Purification

Solid Support Resin

Resin-Cit

  Load Citrulline

Resin-Val-Cit

  Couple Valine

Resin-PEG4-Val-Cit-NH-Boc

  Couple Boc-N-amido-PEG4-acid

Crude Product

  Cleave from resin

Purified Product

  HPLC Purification

T-Boc-N-amido-PEG4-Val-Cit

  Characterize (MS, NMR)

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of T-Boc-N-amido-PEG4-Val-Cit.
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Representative Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Val-Cit Dipeptide

Resin Preparation: Swell a suitable resin (e.g., Rink Amide MBHA) in dimethylformamide

(DMF).

First Amino Acid Coupling (Citrulline):

Deprotect the resin's Fmoc group using a solution of 20% piperidine in DMF.

Couple Fmoc-Cit-OH using a coupling agent such as HBTU/DIPEA in DMF.

Wash the resin extensively with DMF and dichloromethane (DCM).

Second Amino Acid Coupling (Valine):

Repeat the Fmoc deprotection step.

Couple Fmoc-Val-OH using HBTU/DIPEA in DMF.

Wash the resin as described previously.

Protocol 2: PEGylation and Boc-Protection

Fmoc Deprotection: Remove the final Fmoc group from the N-terminal valine with 20%

piperidine in DMF.

Linker Coupling:

Dissolve t-Boc-N-amido-PEG4-acid (commercially available) and a coupling agent (e.g.,

HATU) in DMF.

Add a non-nucleophilic base like DIPEA.

Add the solution to the deprotected resin-Val-Cit and agitate until the reaction is complete

(monitored by a Kaiser test).

Wash the resin thoroughly with DMF, DCM, and methanol.
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Protocol 3: Cleavage and Purification

Cleavage: Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid

(TFA) with scavengers (e.g., water, triisopropylsilane), to cleave the peptide-linker construct

from the solid support and remove side-chain protecting groups.

Purification:

Precipitate the crude product in cold diethyl ether.

Purify the product using reverse-phase high-performance liquid chromatography (RP-

HPLC).

Characterize the final product by mass spectrometry (MS) and nuclear magnetic

resonance (NMR) spectroscopy to confirm its identity and purity.

Applications in Antibody-Drug Conjugate (ADC)
Development
The primary application of T-Boc-N-amido-PEG4-Val-Cit is in the construction of ADCs. The

Val-Cit linker is designed for stability in systemic circulation and for selective cleavage by

proteases within the target cell's lysosomes.[5][6]

ADC Assembly and Payload Release Mechanism

ADC in Circulation Cellular Internalization
Payload Release

Intact ADC in Bloodstream
(Linker Stable) ADC-Antigen Complex

1. Binds to
Tumor Antigen

ADC in Endosome
2. Endocytosis

ADC in Lysosome
3. Trafficking to Lysosome

Cleaved Linker + Payload

4. Cathepsin B
Cleavage of Val-Cit

Active Cytotoxic Payload
5. Payload Released

Tumor Cell Death
Induces Apoptosis

Click to download full resolution via product page

Caption: Mechanism of action for an ADC utilizing a Val-Cit cleavable linker.
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Experimental Protocols for ADC Characterization
Protocol 4: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the Val-Cit linker in plasma.

Materials: ADC construct, human plasma (or other species), phosphate-buffered saline

(PBS), 37°C incubator, LC-MS system.

Methodology:

Dilute the ADC to a final concentration (e.g., 1 mg/mL) in pre-warmed plasma.

Incubate the samples at 37°C.

At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), withdraw an aliquot.

Immediately quench any potential enzymatic activity by diluting the aliquot in cold PBS.

Analyze the samples by LC-MS to quantify the amount of intact ADC and any prematurely

released payload.

Protocol 5: Lysosomal Cleavage Assay

Objective: To confirm the cleavage of the Val-Cit linker by lysosomal proteases.

Materials: ADC construct, rat or human liver lysosomal fractions, Cathepsin B inhibitor (for

control), assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT), 37°C

incubator, LC-MS system.

Methodology:

Prepare a reaction mixture containing the ADC (e.g., final concentration of 10 µM) in the

assay buffer.

Initiate the reaction by adding the lysosomal fraction.

For a negative control, prepare a separate reaction containing a Cathepsin B inhibitor.
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Incubate all samples at 37°C.

At specified time points, take aliquots and quench the reaction.

Analyze the samples by LC-MS to measure the rate of payload release.

Conclusion
T-Boc-N-amido-PEG4-Val-Cit is a versatile and critical tool in the field of ADC research and

development. Its well-defined chemical structure provides a balance of stability, solubility, and

specific enzymatic cleavability, which are essential for the design of safe and effective targeted

cancer therapies. The protocols and data presented in this guide offer a comprehensive

resource for professionals working with this important linker technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15623183#chemical-characteristics-of-t-boc-n-
amido-peg4-val-cit]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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